molecular formula C7H10O4 B1353882 2,2'-(Cyclopropane-1,1-diyl)diacetic acid CAS No. 70197-77-2

2,2'-(Cyclopropane-1,1-diyl)diacetic acid

Cat. No.: B1353882
CAS No.: 70197-77-2
M. Wt: 158.15 g/mol
InChI Key: ZTHPDQRRMAKLIQ-UHFFFAOYSA-N
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Description

2,2’-(Cyclopropane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol It is characterized by the presence of a cyclopropane ring substituted with two acetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclopropane-1,1-diyl)diacetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations to introduce the acetic acid moieties. One common method involves the reaction of cyclopropane derivatives with reagents such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 2,2’-(Cyclopropane-1,1-diyl)diacetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Cyclopropane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols.

Scientific Research Applications

2,2’-(Cyclopropane-1,1-diyl)diacetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-(Cyclopropane-1,1-diyl)diacetic acid exerts its effects depends on its interactions with molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 1,1-Cyclopropanediacetic acid
  • 2,2’-(Cyclopentane-1,1-diyl)diacetic acid
  • 1,1-Cyclohexanediacetic acid

Comparison: 2,2’-(Cyclopropane-1,1-diyl)diacetic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The strained three-membered ring in cyclopropane derivatives often leads to higher reactivity and different reaction pathways compared to the more stable five- and six-membered rings in cyclopentane and cyclohexane derivatives .

Properties

IUPAC Name

2-[1-(carboxymethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5(9)3-7(1-2-7)4-6(10)11/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHPDQRRMAKLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501524
Record name 2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70197-77-2
Record name 2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Cyclopropane-1,1-diyl)diacetic acid
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2,2'-(Cyclopropane-1,1-diyl)diacetic acid
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2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Reactant of Route 4
2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Reactant of Route 5
2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Reactant of Route 6
Reactant of Route 6
2,2'-(Cyclopropane-1,1-diyl)diacetic acid

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